N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c1-16-9-7-10-21(19(16)4)32-25-20(13-29-32)26(28-15-27-25)33-23(12-18(3)31-33)30-24(34)14-35-22-11-6-5-8-17(22)2/h5-13,15H,14H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZSBJOODCXCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a complex heterocyclic compound that has gained attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 354.42 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(=O)NCC1=NC(=C(N1)N(C)C)C2=C(N=C(N2)C(C)C)C=C(C=C2)C(C)C |
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their activity against various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-468 and T-47D (breast cancer).
- Results : Some derivatives demonstrated IC50 values as low as 0.03 mM against these cell lines, indicating potent inhibitory effects on cell proliferation .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Cycle Progression : Certain derivatives have been shown to halt the cell cycle at the S phase and significantly increase apoptosis.
- Caspase Activation : Increased levels of caspase-3 were observed in treated cancer cells, suggesting induction of apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the pyrazolo[3,4-d]pyrimidine core enhance biological activity. For instance:
- The presence of a dimethylphenyl group at position 1 and methyl groups at position 3 of the pyrazole moiety were crucial for enhancing potency.
- Variations in the phenoxy group also influenced the overall biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Subsequent functionalization to introduce the phenoxy and acetamide groups.
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical models:
- Study on Antitumor Activity : A derivative exhibited significant antiproliferative effects against breast cancer cell lines with a notable increase in apoptosis markers.
- PPARγ Agonism : Some derivatives have been explored as partial agonists for PPARγ, suggesting potential applications in metabolic disorders like type II diabetes .
Comparison with Similar Compounds
Substituents on the Pyrazolo[3,4-d]pyrimidine Core
- Target Compound : Features a 2,3-dimethylphenyl group at the pyrazolo[3,4-d]pyrimidine N1 position.
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (CAS 1005974-18-4): Replaces the 2-(2-methylphenoxy)acetamide with a 4-ethoxybenzamide group.
- 2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide (CAS 1005950-09-3): Substitutes the 2,3-dimethylphenyl group with a phenyl group and introduces a 4-methoxyphenoxyacetamide chain. The methoxy group may enhance metabolic stability compared to methyl substituents .
Side-Chain Modifications
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41): Replaces the pyrazolo[3,4-d]pyrimidine core with a thiazole ring. This simplification reduces molecular complexity but may compromise target specificity .
- N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide: Incorporates a fluorinated chromenone moiety, likely enhancing hydrophobic interactions and kinase selectivity. Its higher molecular weight (571.198 vs. 483.5 for the target compound) suggests divergent pharmacokinetic profiles .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C26H25N7O3 | 483.5 | 2,3-Dimethylphenyl, 2-methylphenoxy | Data limited (no MP/BP reported) |
| CAS 1005974-18-4 | C27H26N7O3 | 496.5 | 4-Ethoxybenzamide | Higher lipophilicity |
| CAS 1005950-09-3 | C24H21N7O3 | 455.5 | Phenyl, 4-methoxyphenoxy | Lower molecular weight |
| Example 83 (Chromenone derivative) | C32H28F2N6O4 | 598.6 | Fluorophenyl, chromenone | Enhanced metabolic stability |
Notes:
- The target compound’s 2-methylphenoxy group may improve membrane permeability compared to bulkier substituents like 4-methoxy .
Research Implications and Limitations
While structural analogs provide insights into structure-activity relationships (SAR), direct pharmacological data for the target compound remain scarce. Key gaps include:
- Bioactivity Data: No evidence of kinase inhibition or cytotoxicity studies.
- Physicochemical Metrics : Melting point, solubility, and stability parameters are unreported . Further studies should prioritize functional assays and comparative pharmacokinetic analyses to validate hypotheses derived from structural comparisons.
Preparation Methods
Introduction of the 2,3-Dimethylphenyl Group
The 2,3-dimethylphenyl substituent is introduced at the N1 position of the pyrazolo[3,4-d]pyrimidine core via Ullmann-type coupling or nucleophilic aromatic substitution. A reported method involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with 2,3-dimethylphenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh), NaCO, DMF/HO). This step achieves regioselective arylation at the pyrimidine N1 position, with yields exceeding 70%.
Attachment of the 3-Methyl-1H-pyrazol-5-yl Moiety
The 3-methylpyrazole ring is incorporated via a nucleophilic substitution reaction. Treatment of the N1-arylated pyrazolo[3,4-d]pyrimidine with 3-methyl-5-aminopyrazole in dimethylformamide (DMF) at 80–100°C facilitates C–N bond formation at the pyrimidine C4 position. Piperidine is often added as a catalyst to enhance reactivity, yielding the bis-heterocyclic intermediate in ~65% yield.
Synthesis of the 2-(2-Methylphenoxy)acetamide Side Chain
The 2-(2-methylphenoxy)acetamide group is synthesized independently and coupled to the pyrazole subunit.
Williamson Ether Synthesis
2-Methylphenol is reacted with chloroacetyl chloride in the presence of potassium carbonate (KCO) to form 2-(2-methylphenoxy)acetyl chloride . This intermediate is subsequently treated with ammonium hydroxide to yield 2-(2-methylphenoxy)acetamide .
Amide Coupling
The acetamide side chain is conjugated to the pyrazole moiety using standard coupling reagents. A mixture of 2-(2-methylphenoxy)acetic acid and the pyrazole-bearing intermediate is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving amide bond formation in 75–80% yield.
Final Assembly and Characterization
The fully substituted compound is obtained by sequential coupling of the intermediates. Key characterization data include:
Optimization and Challenges
-
Regioselectivity : Controlling the substitution pattern on the pyrazolo[3,4-d]pyrimidine core requires careful selection of catalysts and solvents. Acidic conditions (e.g., HSO/AcOH) favor cyclization but may lead to byproducts.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 85% in 30 minutes vs. 8 hours conventionally).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product due to structural complexity .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization of precursor molecules under controlled conditions. For example, cyclization reactions often require catalysts (e.g., pyridine, Zeolite Y-H) and solvents like dry acetonitrile or dichloromethane to stabilize intermediates . Reaction temperatures (e.g., reflux at 150°C) and stoichiometric ratios of reagents (equimolar concentrations for nucleophilic substitution) are critical to minimizing byproducts. Post-synthesis purification via recrystallization (using ethanol or acetonitrile) ensures high yields and purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of the compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in DMSO-d) is essential for verifying substituent positions and hydrogen environments . X-ray crystallography resolves 3D molecular geometry, particularly bond angles and torsional strain in the pyrazolopyrimidine core . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., acetamide C=O stretching at ~1670 cm) .
Q. How can researchers design preliminary bioactivity assays for this compound?
Initial screens should focus on target-agnostic assays such as cytotoxicity (e.g., MTT assays on cancer cell lines) or antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus). Dose-response curves (0.1–100 µM) and IC calculations help identify potency thresholds. Positive controls (e.g., doxorubicin for anticancer activity) and solvent controls (DMSO <0.1%) are critical for validating results .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
SAR analysis requires systematic substitution of key moieties:
- Aromatic rings : Replace 2,3-dimethylphenyl with fluorophenyl or methoxyphenyl to assess electron-withdrawing/donating effects .
- Pyrazole core : Introduce methyl or ethyl groups at position 3 to evaluate steric hindrance .
- Acetamide side chain : Modify phenoxy groups (e.g., trifluoromethoxy) to study hydrophobicity impacts . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases, guiding synthetic prioritization .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) or off-target effects. To address this:
- Perform orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition assays) .
- Validate target engagement using CRISPR knockouts or siRNA silencing in relevant cell lines .
- Analyze metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .
Q. What methodologies are effective for identifying the compound’s molecular targets?
- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of kinases like EGFR or CDK2 .
- Transcriptomics : RNA-seq of treated cells can reveal downstream pathway modulation (e.g., apoptosis or inflammation markers) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the acetamide side chain .
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to block CYP450 oxidation .
- Bioavailability : Formulate as nanocrystals or liposomal suspensions to enhance absorption in preclinical models (e.g., rodent PK studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
